molecular formula C11H9BrO B11719535 4-(4-Bromophenyl)-2-methylfuran

4-(4-Bromophenyl)-2-methylfuran

Cat. No.: B11719535
M. Wt: 237.09 g/mol
InChI Key: KNSIOFIMLJYNPO-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methylfuran is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring consisting of four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-methylfuran can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 4-bromophenylboronic acid is coupled with 2-methylfuran in the presence of a palladium catalyst and a base . The reaction typically takes place under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and cost-effectiveness of the production process.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-methylfuran involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, its furan ring can participate in redox reactions, affecting cellular oxidative stress levels .

Comparison with Similar Compounds

4-(4-Bromophenyl)-2-methylfuran can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in organic synthesis, medicinal chemistry, and material science. Understanding its preparation methods, chemical reactions, and applications can further enhance its utility in research and industry.

Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

4-(4-bromophenyl)-2-methylfuran

InChI

InChI=1S/C11H9BrO/c1-8-6-10(7-13-8)9-2-4-11(12)5-3-9/h2-7H,1H3

InChI Key

KNSIOFIMLJYNPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)C2=CC=C(C=C2)Br

Origin of Product

United States

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